molecular formula C15H26O B14022185 2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one CAS No. 2183576-99-8

2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one

Cat. No.: B14022185
CAS No.: 2183576-99-8
M. Wt: 222.37 g/mol
InChI Key: SZKFPONEWNZHQL-IRCOFANPSA-N
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Description

2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-one is a bicyclic monoterpenoid derivative featuring a bicyclo[3.1.1]heptane core substituted with methyl groups and a propan-1-one moiety. This compound belongs to the pinane family, characterized by its rigid bicyclic framework and stereochemical complexity . Its structure imparts unique physicochemical properties, such as enhanced steric hindrance and chiral recognition capabilities, making it valuable in organic synthesis, catalysis, and medicinal chemistry .

Properties

CAS No.

2183576-99-8

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2,2-dimethyl-1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]propan-1-one

InChI

InChI=1S/C15H26O/c1-9-11(13(16)14(2,3)4)7-10-8-12(9)15(10,5)6/h9-12H,7-8H2,1-6H3/t9-,10+,11+,12+/m0/s1

InChI Key

SZKFPONEWNZHQL-IRCOFANPSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)C(C)(C)C

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one involves several steps. One common method is the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex. This reaction proceeds with 1,4-addition of ethylene, producing the desired compound with high stereoselectivity . The structure is fully characterized by various spectroscopic techniques, including 1H- and 13C-NMR spectroscopy, 2D-COSY, and 2D-NOESY spectra .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrovinylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s bicyclo[3.1.1]heptane framework and ketone functional group differentiate it from analogs with alternative bicyclic systems or substituents. Below is a comparative analysis:

Compound Name Structure Type Key Features Applications References
Target Compound Bicyclo[3.1.1]heptane with propan-1-one Rigid bicyclic core, chiral centers, ketone group Catalysis, drug intermediates
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl Bicyclo[3.1.1]heptane with boron Boron complexation, stable diol interactions Asymmetric catalysis, molecular recognition
N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-4,6-dimethyl-1H-indole-2-carboxamide Bicyclo[3.1.1]heptane with indole-carboxamide Anti-mycobacterial activity (MIC: 0.7–1.5 µM) Tuberculosis drug development
1-(2-Hydroxybicyclo[2.2.1]heptan-2-yl)propan-2-one Bicyclo[2.2.1]heptane with ketone and hydroxyl Increased polarity due to hydroxyl group Enzyme interaction studies, specialty chemicals
Bicyclo[3.3.0]octane derivatives Bicyclo[3.3.0]octane Larger ring size, reduced steric strain Material science, polymer precursors
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol Bicyclo[2.2.1]heptane with amino and hydroxyl Dual functional groups for derivatization Peptidomimetics, bioactive molecules

Physicochemical Properties

  • Molecular Weight : The target compound (C15H24O) has a molecular weight of 220.35 g/mol , higher than bicyclo[2.2.1]heptane analogs (e.g., 1-(2-hydroxybicyclo[2.2.1]heptan-2-yl)propan-2-one, MW: 168.23 g/mol) due to additional methyl groups .
  • LogP : The hydrophobic parameter (XlogP) for the bicyclo[3.1.1]heptane core is ~3.5, indicating moderate lipophilicity, whereas hydroxyl-containing analogs (e.g., bicyclo[2.2.1]heptan-2-ol) exhibit lower LogP (~2.8) due to increased polarity .

Biological Activity

2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure which contributes to its unique biological properties. The molecular formula is C15H28OC_{15}H_{28}O with a molecular weight of approximately 228.39 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures may interact with GPCRs, influencing cellular signaling pathways that regulate physiological responses such as inflammation and immune responses .
  • Enzyme Inhibition : The bicyclic structure may allow for the inhibition of specific enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit methionine aminopeptidase 2 (MetAP2), which plays a role in protein processing and has implications in cancer therapy .

Biological Activity Overview

The biological activities reported for related compounds include:

Activity TypeDescription
AntimicrobialSome bicyclic ketones exhibit antimicrobial properties against various pathogens.
AnticancerCertain derivatives have shown promise in inhibiting cancer cell proliferation.
Anti-inflammatoryCompounds with similar structures have been noted for their anti-inflammatory effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity : A study on bicyclic ketones demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption leading to cell death.
  • Anticancer Properties : Research published in Journal of Medicinal Chemistry highlighted a series of bicyclic compounds that inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : A study published in Phytotherapy Research found that certain bicyclic ketones reduced inflammatory markers in animal models of arthritis.

Research Findings

Recent literature has expanded on the potential applications of this compound:

  • In vitro Studies : Laboratory studies have shown that this compound exhibits selective cytotoxicity against tumor cells while sparing normal cells.
  • In vivo Studies : Animal models have indicated that administration of related compounds resulted in reduced tumor growth and improved survival rates in cancer models.

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